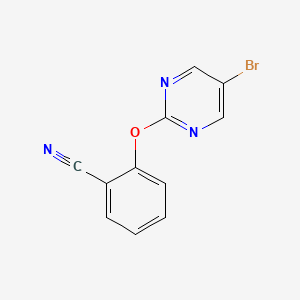

2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromopyrimidin-2-yl)oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-4-2-1-3-8(10)5-13/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOADFNKCASAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650604 | |

| Record name | 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-04-6 | |

| Record name | 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile. This compound is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan. This document elucidates the molecule's structural features, offers a detailed synthetic protocol grounded in mechanistic principles, outlines methods for spectroscopic characterization, and discusses its strategic application in drug discovery. The insights provided are intended to support researchers in leveraging this versatile scaffold for the development of novel therapeutics.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a synthetic aryl ether that connects a benzonitrile moiety with a 5-bromopyrimidine ring. While not a therapeutic agent itself, its structure embodies a privileged scaffold that has proven highly valuable in the field of drug discovery. The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous natural and synthetic compounds with a vast array of biological activities, including anticancer and antiviral properties.[1] The strategic placement of a bromine atom at the 5-position of the pyrimidine ring is a critical design element, often utilized to enhance binding affinity and modulate electronic properties.[2]

The significance of this particular molecule is highlighted by its role as a direct precursor in the synthesis of Macitentan, a potent drug for treating pulmonary arterial hypertension.[3][4] Its structure is the result of a deliberate design strategy, combining the essential pharmacophoric elements required for high-affinity receptor binding. This guide will deconstruct the molecule to provide a thorough understanding of its chemical nature and utility.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of three main components: a benzonitrile ring, an ether linkage, and a 5-bromopyrimidine ring. Each component imparts specific properties that define its chemical behavior and utility as a synthetic intermediate.

-

Benzonitrile Moiety: The electron-withdrawing nature of the nitrile group (-C≡N) influences the electronic properties of the attached benzene ring, making the ortho-position (relative to the nitrile) susceptible to nucleophilic attack under certain conditions.

-

Ether Linkage (-O-): This flexible bridge connects the two aromatic systems. The C-O-C bond angles and rotational freedom are key determinants of the molecule's overall three-dimensional conformation.

-

5-Bromopyrimidine Ring: This nitrogen-containing heterocycle is electron-deficient, which activates the C2 position for nucleophilic aromatic substitution—the key step in its synthesis. The bromine atom at C5 further enhances this effect and provides a handle for subsequent cross-coupling reactions if desired, making it a versatile synthetic intermediate.[1][5]

A summary of its computed physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrN₃O | (Calculated) |

| Molecular Weight | 292.10 g/mol | (Calculated) |

| XLogP3 | 2.9 | (Predicted) |

| Hydrogen Bond Donors | 0 | (Predicted) |

| Hydrogen Bond Acceptors | 4 | (Predicted) |

| Rotatable Bonds | 2 | (Predicted) |

Note: These properties are computationally predicted as a specific entry for this compound is not available in major public databases like PubChem. Data is derived from analysis of its constituent parts and similar known compounds.[6][7][8]

Synthesis and Mechanistic Insights

The principal route for synthesizing this compound is a nucleophilic aromatic substitution, a variant of the classic Williamson ether synthesis. This reaction involves the coupling of a phenol with an activated aryl halide.

Rationale and Experimental Protocol

The synthesis capitalizes on the high electrophilicity of the C2 position on the 5-bromopyrimidine ring and the nucleophilicity of the phenoxide generated from 2-hydroxybenzonitrile.

Protocol: Synthesis of this compound

-

Reactant Preparation: To a solution of 2-hydroxybenzonitrile (1.0 eq.) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base (1.1 eq.) portion-wise at 0 °C. Suitable bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

-

Causality: A strong, non-nucleophilic base is required to completely deprotonate the phenolic hydroxyl group, which is weakly acidic. This generates the more potent nucleophile, the phenoxide anion. The reaction is performed under anhydrous conditions as NaH reacts violently with water.

-

-

Nucleophilic Substitution: After stirring for 30-60 minutes at room temperature to ensure complete formation of the phenoxide, add a solution of 2-chloro-5-bromopyrimidine (1.0 eq.) in the same solvent.

-

Causality: 2-chloro-5-bromopyrimidine serves as the electrophile. The electron-withdrawing nitrogen atoms and the bromine atom make the pyrimidine ring electron-deficient, facilitating nucleophilic attack at the chlorine-bearing carbon.

-

-

Reaction Progression: Heat the reaction mixture to 60-75 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).[9]

-

Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.

-

-

Workup and Purification: Cool the mixture to room temperature and quench by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Reaction Mechanism

The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The key steps are illustrated in the diagram below.

Caption: Williamson ether synthesis via an SNAr mechanism.

Structural Elucidation and Characterization

Confirming the molecular structure of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. Based on known chemical shift data for similar structures, a predicted spectrum can be outlined.[10][11][12]

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 8.5-8.6 ppm (s, 2H): This singlet corresponds to the two equivalent protons on the pyrimidine ring (H4 and H6).

-

δ 7.6-7.8 ppm (m, 2H): These multiplets arise from the protons on the benzonitrile ring ortho and para to the nitrile group.

-

δ 7.3-7.5 ppm (m, 2H): These multiplets are attributed to the remaining two protons on the benzonitrile ring.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~165 ppm: C2 of the pyrimidine ring (attached to oxygen).

-

δ ~158 ppm: C4 and C6 of the pyrimidine ring.

-

δ ~115-135 ppm: Aromatic carbons of the benzonitrile ring.

-

δ ~117 ppm: Nitrile carbon (-C≡N).

-

δ ~110-120 ppm: C5 of the pyrimidine ring (attached to bromine) and the carbon of the benzonitrile ring attached to the ether oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13][14][15]

Table 2: Predicted Characteristic IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Nitrile C≡N | Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic C=C / C=N | Stretch | 1600 - 1450 | Medium-Strong |

| Aryl Ether C-O-C | Asymmetric Stretch | 1300 - 1200 | Strong |

| C-Br | Stretch | 680 - 550 | Medium |

The presence of a sharp peak around 2230 cm⁻¹ is highly diagnostic for the nitrile group. The strong absorption between 1300-1200 cm⁻¹ is characteristic of the aryl ether linkage.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The key feature in the mass spectrum would be the molecular ion peak. Due to the presence of a single bromine atom, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), which are nearly equal in abundance.[18][19][20]

-

Isotopic Pattern: This results in two peaks of almost equal intensity separated by 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[21][22] This 1:1 doublet is a definitive signature for the presence of one bromine atom in the molecule.

Application in Drug Discovery: The Macitentan Case

The primary utility of this compound is as a high-value intermediate in multi-step syntheses. Its application in the industrial production of Macitentan serves as an excellent case study.

In the synthesis of Macitentan, this fragment is introduced in one of the final steps. An intermediate alcohol, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide, is deprotonated with a strong base like sodium hydride to form an alkoxide. This alkoxide then reacts with 2-chloro-5-bromopyrimidine (or a related precursor that forms the title compound in situ) to form the final drug.[9][23][24]

Caption: Role of the 5-bromopyrimidine moiety in Macitentan synthesis.

The inclusion of the 5-bromo-pyrimidine group was a strategic choice by the drug designers. Structure-activity relationship (SAR) studies showed that adding this specific heterocyclic ring significantly improved the binding affinity for both endothelin receptors (ETA and ETB) compared to earlier-generation compounds.

Conclusion

This compound is more than a mere chemical curiosity; it is a testament to rational drug design and a workhorse of synthetic medicinal chemistry. Its molecular structure, characterized by the electronically distinct benzonitrile and 5-bromopyrimidine rings linked by an ether bridge, is optimized for its role as a key synthetic intermediate. Understanding its synthesis via nucleophilic aromatic substitution and its characteristic spectroscopic signatures is crucial for researchers working in drug development. As the demand for complex heterocyclic scaffolds continues to grow, the principles embodied in the structure and synthesis of this molecule will remain highly relevant for creating the next generation of targeted therapeutics.

References

-

Bolli, M. H., Boss, C., Binkert, C., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available from: [Link]

-

PubChem. (n.d.). 5-Bromopyrimidine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from: [Link]

-

The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

- Google Patents. (n.d.). US20210300880A1 - Method for preparing macitentan and intermediate compound thereof.

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Available from: [Link]

-

PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. National Library of Medicine. Retrieved from: [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from: [Link]

-

WIPO Patentscope. (2017). WO/2017/191565 PROCESS FOR PREPARATION OF MACITENTAN. Retrieved from: [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available from: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from: [Link]

- Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan.

-

PubChem. (n.d.). 2-(Benzyloxy)-5-bromopyrimidine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]

-

Quick Company. (n.d.). Improved Process For Synthesis Of Macitentan. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

ResearchGate. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Retrieved from: [Link]

-

Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. Retrieved from: [Link]

-

MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from: [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from: [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from: [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

-

J-Stage. (n.d.). Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Retrieved from: [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

-

Journal of the Serbian Chemical Society. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from: [Link]

Sources

- 1. myuchem.com [myuchem.com]

- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Allyloxy-5-bromopyrimidine | C7H7BrN2O | CID 15653486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Benzyloxy)-5-bromopyrimidine | C11H9BrN2O | CID 42553055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Improved Process For Synthesis Of Macitentan [quickcompany.in]

- 10. rsc.org [rsc.org]

- 11. minio.scielo.br [minio.scielo.br]

- 12. aseestant.ceon.rs [aseestant.ceon.rs]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 22. savemyexams.com [savemyexams.com]

- 23. US20210300880A1 - Method for preparing macitentan and intermediate compound thereof - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile

This guide provides a comprehensive overview of the synthetic pathway for 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile, a molecule of significant interest in medicinal chemistry and drug development. The strategic combination of a benzonitrile moiety with a halogenated pyrimidine ring offers a versatile scaffold for the creation of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, field-proven insights, and a self-validating framework for its synthesis.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. Their structural resemblance to the purine and pyrimidine bases in DNA and RNA allows them to interact with various biological targets. The incorporation of a 5-bromo-pyrimidine moiety, in particular, has been instrumental in the design of potent kinase inhibitors and other targeted therapies[1][2]. The benzonitrile group, on the other hand, is a common feature in many approved drugs and serves as a key pharmacophore or a precursor for other functional groups[3]. The target molecule, this compound, thus represents a valuable building block for the synthesis of complex and potentially bioactive molecules.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound is most efficiently approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the formation of an ether linkage between a phenolic precursor and a halogenated pyrimidine.

Key Synthetic Disconnection:

The ether bond between the benzonitrile and pyrimidine rings is the most logical point for disconnection. This leads to two primary starting materials: 2-cyanophenol and a suitably activated 5-bromopyrimidine derivative.

Choice of Starting Materials:

-

2-Cyanophenol: This commercially available starting material provides the benzonitrile portion of the target molecule. Its synthesis from salicylaldehyde or other precursors is well-documented[4][5].

-

5-Bromo-2-chloropyrimidine: This is the ideal pyrimidine precursor for this synthesis. The pyrimidine ring is activated towards nucleophilic attack by the two nitrogen atoms. Crucially, the chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution than the bromine atom at the C5 position[1]. This differential reactivity is a key strategic advantage, allowing for a regioselective reaction at the C2 position while leaving the C5 bromine available for subsequent cross-coupling reactions if desired.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The core of this synthesis is the SNAr reaction. This reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the deprotonation of 2-cyanophenol by a suitable base to form the more nucleophilic 2-cyanophenoxide. This phenoxide then attacks the electron-deficient C2 carbon of 5-bromo-2-chloropyrimidine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the complex and facilitates its formation[5][6].

-

Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the desired ether linkage and the final product, this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for similar SNAr reactions and provides a reliable method for the synthesis of the target compound[7][8][9]. Two alternative conditions are presented to offer flexibility based on available reagents and equipment.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2-Cyanophenol | 611-20-1 | C₇H₅NO | |

| 5-Bromo-2-chloropyrimidine | 32779-36-5 | C₄H₂BrClN₂ | |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Cs₂CO₃ | Anhydrous |

| Sodium Hydride (NaH) | 7646-69-7 | NaH | 60% dispersion in mineral oil |

| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | Anhydrous |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | |

| Hexanes | N/A | N/A | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ |

Reaction Procedure

Method A: Cesium Carbonate in Acetonitrile/DMF [7]

-

To a solution of 2-cyanophenol (1.0 eq.) in a 1:1 mixture of anhydrous acetonitrile and anhydrous dimethylformamide, add 5-bromo-2-chloropyrimidine (1.05 eq.).

-

Add cesium carbonate (1.5 eq.) to the mixture in one portion.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Method B: Sodium Hydride in THF [8][9]

-

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyanophenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Add a solution of 5-bromo-2-chloropyrimidine (1.05 eq.) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to 60-65 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography as described in Method A.

Characterization of this compound

While experimental spectral data for this compound (CAS No. 1017789-04-6) is not widely published, the following characterization data can be anticipated based on its structure and the analysis of its constituent parts.

Molecular Formula: C₁₁H₆BrN₃O Molecular Weight: 276.09 g/mol [10]

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

Pyrimidine Protons: A singlet corresponding to the two equivalent protons on the pyrimidine ring is expected around 8.6-8.8 ppm.

-

Benzonitrile Protons: A multiplet system corresponding to the four protons on the benzonitrile ring is expected in the range of 7.2-7.8 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

Pyrimidine Carbons: Signals for the pyrimidine carbons are expected in the range of 110-165 ppm. The carbon bearing the bromine (C5) will be significantly influenced by the halogen.

-

Benzonitrile Carbons: The carbons of the benzonitrile ring are expected between 110-140 ppm. The cyano carbon (C≡N) will appear as a characteristic signal around 115-120 ppm. The carbon attached to the ether oxygen will be shifted downfield.

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 275.9767 and 277.9747, showing the characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio).

Conclusion and Future Perspectives

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method. The choice of reaction conditions, particularly the base and solvent system, can be tailored to specific laboratory setups and desired reaction times. The differential reactivity of the halogen atoms on the pyrimidine ring makes this compound a valuable intermediate for further functionalization, opening avenues for the creation of diverse chemical libraries for drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to confidently synthesize and utilize this important chemical entity in their scientific endeavors.

References

- BenchChem. (2025).

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Roberts, D. D. (1997). Method for the preparation of 2-hydroxybenzonitrile. U.S.

- Wang, L., et al. (2014). Method for preparing 2-cyanophenol.

- World Intellectual Property Organization. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

- Yuan, G., et al. (2013). Method for preparing 2-cyanophenol.

Sources

- 1. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-nitrobenzonitrile | C7H3BrN2O2 | CID 7095423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[2-(2-Oxopyrimidin-1-yl)ethoxy]benzonitrile | C13H11N3O2 | CID 43289157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Pyrrolidinedione, 1-bromo- [webbook.nist.gov]

- 8. 5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile (CAS 1017789-04-6): A Versatile Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile, a key chemical intermediate with significant applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, properties, and applications, grounded in authoritative scientific literature.

Introduction: A Pivotal Intermediate in Drug Synthesis

This compound, identified by its CAS number 1017789-04-6, is a halogenated pyrimidine derivative that has emerged as a crucial building block in the synthesis of a variety of biologically active compounds. Its unique structural features, including a reactive brominated pyrimidine ring and a benzonitrile moiety, make it a versatile precursor for creating complex molecular architectures. This guide will delve into the technical details of this compound, highlighting its importance in the synthesis of approved drugs and its potential in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1017789-04-6 | [1][2] |

| Molecular Formula | C11H6BrN3O | [1][2] |

| Molecular Weight | 276.09 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | Inferred from general chemical properties |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from synthetic procedures[3] |

Synthesis of this compound

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process is a cornerstone of modern organic synthesis, allowing for the formation of aryl ethers under relatively mild conditions.

General Synthetic Scheme

The synthesis typically involves the reaction of 2-cyanophenol with 2,5-dibromopyrimidine in the presence of a suitable base. The phenoxide, generated in situ, acts as a nucleophile, displacing one of the bromine atoms on the pyrimidine ring. The greater reactivity of the bromine at the 2-position of the pyrimidine ring facilitates this selective substitution.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures described in the literature for analogous reactions.[3]

Materials:

-

2-Cyanophenol

-

2,5-Dibromopyrimidine

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a solution of 2-cyanophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Pyrimidine: Add 2,5-dibromopyrimidine (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Applications in Drug Discovery and Development

The utility of this compound as a versatile intermediate is underscored by its application in the synthesis of various therapeutic agents.

Key Intermediate in the Synthesis of Macitentan

This compound is a crucial building block in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist.[3][4] Macitentan is used for the treatment of pulmonary arterial hypertension. The synthesis of a key precursor to Macitentan involves the reaction of an alcohol with 2-chloro-5-bromopyrimidine, a closely related analog of the title compound, highlighting the importance of this chemical scaffold.[3]

Precursor for Novel Biologically Active Molecules

The reactivity of the bromine atom on the pyrimidine ring allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This opens up avenues for the synthesis of a diverse range of compounds with potential therapeutic applications.

-

ULK1 Inhibitors: Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel UNC51-like kinase 1 (ULK1) inhibitors.[5] These compounds have shown the ability to block autophagy and induce apoptosis in non-small cell lung cancer cells, suggesting a potential therapeutic strategy.[5]

-

Anti-HIV Agents: The pyrimidine core is a well-established pharmacophore in antiviral drug discovery. For instance, Etravirine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV, features a substituted pyrimidine scaffold.[6] The structural motifs present in this compound make it a valuable starting material for the synthesis of novel anti-HIV agents.

-

Kinase Inhibitors: Pyrimidine derivatives are prevalent in the landscape of kinase inhibitors for cancer therapy.[7] The ability to modify the 5-position of the pyrimidine ring of the title compound allows for the exploration of structure-activity relationships in the design of potent and selective kinase inhibitors.

-

Antimicrobial and Anticancer Agents: The broader class of pyrimidine derivatives has been extensively investigated for antimicrobial and anticancer properties.[8][9] The unique substitution pattern of this compound provides a platform for the development of new agents in these therapeutic areas.

Caption: Diverse applications of this compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant and expanding applications in medicinal chemistry. Its role as a key building block in the synthesis of the approved drug Macitentan solidifies its importance in the pharmaceutical industry. Furthermore, its versatile chemical nature allows for the creation of diverse molecular libraries for the discovery of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases. This guide has provided a comprehensive technical overview to support researchers and drug development professionals in leveraging the full potential of this valuable compound.

References

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

- Google Patents. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

- Google Patents. (2016). Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.

-

ResearchGate. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA‐approved drugs and clinical candidates. [Link]

-

MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

-

PubMed. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. [Link]

-

Justia Patents. (2023). cd73 compounds. [Link]

- Google P

-

PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]

-

MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]

-

Googleapis.com. (2003). United States Patent (10) Patent No.: US 7,790,905 B2. [Link]

- Google Patents. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. [Link]

-

PubChem. 2-[(5-Bromo-4-methyl-2-pyridinyl)oxy]benzonitrile. [Link]

-

PubChem. 2-[(5-Bromo-3-methyl-2-pyridinyl)oxy]benzonitrile. [Link]

-

Autechaux. 1017789-04-6(this compound) Product Description. [Link]

-

PubChem. 2-[(3-Bromo-5-methyl-2-pyridinyl)oxy]benzonitrile. [Link]

-

PubChem. 3-[(3-Bromo-5-methyl-2-pyridinyl)oxy]benzonitrile. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 1017789-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile - Google Patents [patents.google.com]

- 7. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 8. 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile|CAS 269055-75-6 [benchchem.com]

- 9. mdpi.com [mdpi.com]

2-((5-bromopyrimidin-2-yl)oxy)benzonitrile IUPAC name

An In-Depth Technical Guide to 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The molecule integrates three key structural motifs: a halogenated pyrimidine ring, a flexible aryl ether linkage, and a benzonitrile group. This unique combination makes it a valuable scaffold for developing novel therapeutic agents. This document details the compound's chemical identity, physicochemical properties, a robust synthetic methodology with mechanistic insights, and a thorough exploration of its potential applications as an intermediate in the development of targeted therapies, including kinase inhibitors and receptor antagonists. Safety protocols for handling and storage are also provided. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile is a specific isomer featuring an ortho-substituted benzonitrile ring. Its structural features are critical for its chemical reactivity and biological activity.

IUPAC Nomenclature and Structural Identifiers

The systematic name for this compound according to IUPAC rules is 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile . The structure consists of a 5-bromopyrimidine ring linked via an oxygen atom (ether linkage) to the second position of a benzonitrile molecule.

| Identifier | Value |

| IUPAC Name | 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile |

| Molecular Formula | C₁₁H₆BrN₃O |

| Molecular Weight | 276.09 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)OC2=NC=C(C=N2)Br |

| InChI Key | (Generated upon synthesis and characterization) |

| CAS Number | Not explicitly assigned in public databases; related isomer 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile is 887430-98-0[1] |

Physicochemical Properties (Predicted)

Experimental data for this specific isomer is not widely available. The following properties are predicted based on its structure and data from analogous compounds. These values serve as a reliable guide for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | 100 - 120 °C | Influences formulation and handling (solid at room temp). |

| Boiling Point | ~400 °C | High thermal stability; purification by distillation is impractical. |

| LogP (o/w) | ~3.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 65.7 Ų | Suggests good oral bioavailability potential (typically <140 Ų). |

| Hydrogen Bond Acceptors | 4 | The nitrile nitrogen and pyrimidine nitrogens can engage in key interactions with biological targets[2]. |

| Hydrogen Bond Donors | 0 | Lacks labile protons, contributing to metabolic stability. |

| Rotatable Bonds | 2 | Provides conformational flexibility to adapt to target binding sites. |

Synthesis and Characterization

The construction of the aryl-heteroaryl ether linkage is the key transformation in synthesizing 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile. The most efficient and widely adopted method is a nucleophilic aromatic substitution (SₙAr) reaction.

Retrosynthetic Analysis and Strategic Rationale

The target molecule is logically disconnected at the C-O ether bond. This retrosynthetic approach identifies 2-cyanophenol and a suitably activated 5-bromopyrimidine as the ideal starting materials. 5-bromo-2-chloropyrimidine is the preferred electrophile due to the high reactivity of the chlorine atom at the C2 position of the pyrimidine ring, which is activated by the adjacent electron-withdrawing nitrogen atoms.

Caption: Retrosynthetic analysis via SₙAr disconnection.

Recommended Synthetic Protocol

The SₙAr reaction proceeds by activating the 2-cyanophenol with a base to form a more potent nucleophile, the phenoxide anion. This anion then attacks the electron-deficient C2 position of 5-bromo-2-chloropyrimidine, displacing the chloride leaving group.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used. Its sole purpose is to deprotonate the phenol without competing in the substitution reaction.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is crucial. These solvents effectively solvate the cation (Na⁺ or K⁺) of the base, leaving the phenoxide anion highly reactive. They also stabilize the charged intermediate (Meisenheimer complex) of the SₙAr mechanism, accelerating the reaction.

-

Temperature: The reaction is often initiated at a low temperature (0 °C) during the addition of the base to control the exothermic deprotonation step. It is then gently heated (e.g., 70-90 °C) to provide sufficient activation energy for the substitution step[3].

Caption: General experimental workflow for synthesis.

Detailed Step-by-Step Methodology

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-cyanophenol (1.0 eq).

-

Dissolution: Dissolve the 2-cyanophenol in anhydrous DMF (approx. 0.5 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Addition of Electrophile: Add a solution of 5-bromo-2-chloropyrimidine (1.05 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC)[4]. The reaction is typically complete within 4-8 hours.

-

Quenching: After completion, cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Spectroscopic Characterization (Expected)

-

¹H NMR: Expect distinct signals in the aromatic region (7.0-9.0 ppm). The two pyrimidine protons will appear as singlets (or a very narrow doublet) around 8.5-9.0 ppm. The four protons of the benzonitrile ring will show a complex multiplet pattern characteristic of an ortho-disubstituted benzene.

-

¹³C NMR: The nitrile carbon (C≡N) will have a characteristic signal around 115-120 ppm. Aromatic and heteroaromatic carbons will appear between 110-165 ppm.

-

FT-IR: A sharp, strong absorption band around 2220-2240 cm⁻¹ is definitive for the nitrile (C≡N) stretch. Strong C-O-C ether stretching bands will be present around 1200-1250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Drug Discovery

2-((5-bromopyrimidin-2-yl)oxy)benzonitrile is not an end-drug itself but rather a high-value intermediate or scaffold. Its structure is predisposed to interact with various biological targets, and its reactive handles allow for extensive chemical modification.

Role as a Privileged Scaffold

The core structure is a "privileged scaffold," meaning it is capable of binding to multiple, distinct biological targets.

-

Pyrimidine Ring: A cornerstone of many kinase inhibitors, it can act as a hinge-binder by forming hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases.

-

Aryl Ether Linkage: Provides optimal spacing and conformational flexibility, allowing the two aromatic systems to orient themselves effectively within a binding site. This motif is found in potent drugs like Macitentan, a dual endothelin receptor antagonist[3].

-

Benzonitrile Group: The nitrile is a versatile pharmacophore. It is a metabolically stable bioisostere for other functional groups like halogens or carbonyls[2]. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor are crucial for target affinity in many drug classes, including inhibitors of aromatase and tyrosine kinases[2][5].

Caption: Structure-function relationships of the core scaffold.

Vector for Further Synthesis

The bromine atom at the C5 position of the pyrimidine ring is a key synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This synthetic versatility is a major reason for its utility in drug discovery programs[6].

| Potential Application Area | Key Target Class | Role of the Scaffold | Relevant Examples |

| Oncology | Tyrosine Kinases, Aromatase | Pyrimidine for hinge-binding; nitrile for H-bonding and potency[2]. | Neratinib, Letrozole[2] |

| Infectious Diseases | HIV Reverse Transcriptase | Flexible core fits into allosteric pockets; nitriles enhance binding[7]. | Etravirine, Rilpivirine[2] |

| Cardiovascular Disease | Endothelin Receptors, PDE | Aryl ether provides correct geometry for receptor occupancy[3]. | Macitentan, Milrinone[2][3] |

| Inflammatory Diseases | Phosphodiesterases (PDEs) | The nitrile-containing scaffold can inhibit PDEs, which are key in inflammatory pathways[5]. | Cilomilast[5] |

Safety and Handling

As a laboratory chemical, 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile requires careful handling. The safety profile is inferred from its constituent functional groups: aromatic bromides and nitriles.

-

Hazard Identification: May be harmful if swallowed, inhaled, or absorbed through the skin[8][9]. Causes skin and serious eye irritation[8]. The nitrile group can potentially release cyanide under harsh conditions (e.g., strong acid or fire), although it is generally stable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[10][11][12].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[9][10]. Avoid formation of dust and aerosols[10].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[9][11]. Keep away from strong oxidizing agents, acids, and bases[11].

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

2-((5-bromopyrimidin-2-yl)oxy)benzonitrile is a strategically designed chemical scaffold with significant potential in modern drug discovery. Its synthesis is straightforward via a robust SₙAr reaction. The compound's true value lies in the synergistic combination of its structural components: a biologically relevant pyrimidine ring, a versatile benzonitrile pharmacophore, and a synthetically tractable bromo-substituent. This guide has provided the foundational knowledge for researchers to synthesize, handle, and strategically employ this molecule as a building block for creating novel and potent therapeutic agents across a spectrum of diseases.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of macitentan.

- Google Patents. (n.d.). Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile.

-

PubChem. (n.d.). 2-Bromobenzonitrile. Retrieved from [Link]

-

Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. Retrieved from [Link]

Sources

- 1. 887430-98-0|4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile|BLD Pharm [bldpharm.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. US7638522B2 - Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile - Google Patents [patents.google.com]

- 8. 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile|CAS 269055-75-6 [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

Physical and chemical properties of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile, a molecule of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my goal is to present this information in a manner that is not only scientifically rigorous but also practically valuable for researchers in the field. This guide delves into the structural attributes, physicochemical characteristics, synthetic pathways, reactivity, and spectral properties of this compound, offering insights grounded in established chemical principles and available data.

Molecular Structure and Identification

2-(5-bromopyrimidin-2-yloxy)-benzonitrile is a heteroaromatic compound featuring a benzonitrile moiety linked to a 5-bromopyrimidine ring via an ether linkage.

Molecular Formula: C₁₁H₆BrN₃O

Molecular Weight: 276.09 g/mol

CAS Number: 1017789-04-6

Chemical Structure:

Physicochemical Properties

Precise experimental data for the physical properties of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile are not widely available in published literature. However, based on its structure and data for analogous compounds, the following properties can be anticipated.

| Property | Predicted Value/Range | Comments |

| Melting Point | 130-150 °C | The presence of aromatic rings and the polar nitrile and pyrimidine groups suggest a crystalline solid with a relatively high melting point. |

| Boiling Point | > 400 °C (decomposes) | High molecular weight and polarity indicate a high boiling point, likely with decomposition at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone). Sparingly soluble in less polar solvents (e.g., ethanol, methanol). Insoluble in water. | The nitrile and pyrimidine moieties contribute to polarity, while the aromatic rings provide nonpolar character. |

| Appearance | Off-white to pale yellow crystalline solid | Typical appearance for many organic compounds of this nature. |

Synthesis and Reactivity

The synthesis of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is supported by the known reactivity of halopyrimidines and is a common strategy for the formation of aryl-pyrimidine ethers.

Synthetic Pathway

The primary synthetic route involves the reaction of 2-chloro-5-bromopyrimidine with 2-cyanophenol in the presence of a base.

Figure 1. Proposed synthetic pathway for 2-(5-bromopyrimidin-2-yloxy)-benzonitrile.

Causality Behind Experimental Choices:

-

Choice of Halopyrimidine: 2-chloro-5-bromopyrimidine is a suitable starting material as the chlorine atom at the 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring.

-

Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the hydroxyl group of 2-cyanophenol, forming a more nucleophilic phenoxide anion.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively unsolvated and highly reactive.

Step-by-Step Synthetic Protocol

-

To a solution of 2-cyanophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide salt.

-

Add 2-chloro-5-bromopyrimidine (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(5-bromopyrimidin-2-yloxy)-benzonitrile.

Chemical Reactivity

The reactivity of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile is dictated by its constituent functional groups: the bromopyrimidine ring, the benzonitrile moiety, and the ether linkage.

-

Bromine on the Pyrimidine Ring: The bromine atom at the 5-position of the pyrimidine ring is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization at this position.

-

Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing avenues for derivatization.

-

Ether Linkage: The aryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., strong acids like HBr).

Spectral Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyrimidine and benzene rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H (C4-H, C6-H) | 8.5 - 8.8 | s |

| Benzonitrile-H | 7.2 - 7.8 | m |

Rationale for Predicted Shifts:

-

The protons on the electron-deficient pyrimidine ring are expected to be significantly deshielded and appear at a high chemical shift.

-

The protons on the benzonitrile ring will appear in the typical aromatic region, with their exact shifts and multiplicities depending on the substitution pattern.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine-C (C2, C4, C6) | 155 - 170 |

| Pyrimidine-C (C5-Br) | 110 - 120 |

| Benzonitrile-C (C-CN, C-O) | 150 - 160 |

| Benzonitrile-C (aromatic) | 115 - 135 |

| Benzonitrile-C (CN) | 115 - 120 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (nitrile stretch) | 2220 - 2240 | Medium |

| C-O-C (ether stretch) | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) | Strong |

| C=N, C=C (aromatic ring stretch) | 1400 - 1600 | Medium to Strong |

| C-Br (stretch) | 500 - 600 | Medium |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): A prominent peak at m/z 275 and 277 in an approximately 1:1 ratio, characteristic of the presence of one bromine atom.

-

Major Fragmentation Pathways:

-

Loss of the bromine atom.

-

Cleavage of the ether linkage.

-

Loss of HCN from the benzonitrile moiety.

-

Figure 2. Predicted major fragmentation pathways for 2-(5-bromopyrimidin-2-yloxy)-benzonitrile.

Safety and Handling

Detailed toxicological data for 2-(5-bromopyrimidin-2-yloxy)-benzonitrile is not available. However, based on the constituent moieties, the following precautions should be taken:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Benzonitrile and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Brominated compounds can also be hazardous.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Drug Discovery

Aryl-pyrimidine ether scaffolds are prevalent in a number of biologically active molecules and approved drugs. The structural motifs present in 2-(5-bromopyrimidin-2-yloxy)-benzonitrile make it an attractive starting point or intermediate for the synthesis of compounds targeting a variety of biological targets. For instance, the endothelin receptor antagonist Macitentan contains a 5-bromopyrimidin-2-yloxy)ethoxy moiety, highlighting the relevance of this structural class in drug development. The ability to functionalize the bromine atom via cross-coupling reactions provides a versatile handle for generating libraries of compounds for screening.

Conclusion

2-(5-bromopyrimidin-2-yloxy)-benzonitrile is a valuable building block in medicinal chemistry. This guide has provided a detailed overview of its structure, physicochemical properties, synthesis, reactivity, and spectral characteristics. While some of the data presented is predictive due to a lack of extensive published experimental results, it is based on sound chemical principles and data from analogous structures. It is our hope that this guide will serve as a valuable resource for researchers working with this and related compounds, facilitating further discovery and innovation in the field of drug development.

References

- Note: As specific literature detailing the experimental properties of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile was not found, this reference list is based on general principles and data for related compounds.

An In-Depth Technical Guide to the Solubility Profile of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile

Abstract

The determination of aqueous solubility is a cornerstone of early-stage drug discovery and development, directly influencing a compound's pharmacokinetic profile and ultimate therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and underlying principles for characterizing the solubility of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile, a heterocyclic compound with structural motifs of interest in medicinal chemistry. While specific solubility data for this compound is not publicly available, this document serves as a procedural and theoretical framework for researchers to generate and interpret such crucial data. We will delve into the causal relationships behind experimental choices, present self-validating protocols for both kinetic and thermodynamic solubility assays, and discuss the multifaceted factors that govern the dissolution of poorly soluble compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor biopharmaceutical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's absorption and bioavailability, particularly for orally administered therapeutics.[1][2][3] A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[2] Insufficient solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and potentially masking the true pharmacological activity or toxicity of a compound.[1][4]

This compound is a molecule that incorporates several functionalities—a brominated pyrimidine, an ether linkage, and a benzonitrile group—that are prevalent in pharmacologically active agents. For instance, the related moiety (5-bromo-2-pyrimidinyl)oxy is a key structural feature in Macitentan, an orally active dual endothelin receptor antagonist.[5][6] Understanding the solubility of such compounds is therefore not an academic exercise but a pivotal step in assessing their potential as therapeutic agents. This guide will equip researchers with the necessary protocols and theoretical knowledge to meticulously characterize the solubility of this and similar compounds.

Physicochemical Properties of this compound (Predicted)

While experimental data is sparse, we can predict some key physicochemical properties of the title compound that will influence its solubility. These predictions are based on its chemical structure and can be calculated using various computational models.

| Property | Predicted Value/Information | Significance for Solubility |

| Molecular Formula | C₁₁H₆BrN₅O | Provides the elemental composition. |

| Molecular Weight | 312.1 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 (Estimated) | A high logP suggests high lipophilicity and likely low aqueous solubility. |

| Hydrogen Bond Donors | 0 | The absence of donors limits interactions with protic solvents like water. |

| Hydrogen Bond Acceptors | 5 (N and O atoms) | Can interact with water, but the overall lipophilicity may dominate. |

| Polar Surface Area (PSA) | ~70 Ų (Estimated) | A moderate PSA, but the molecule's rigidity and lipophilic surface area are significant. |

Note: These values are estimations and require experimental verification.

Experimental Determination of Solubility

In drug discovery, solubility is typically assessed in two distinct phases: early-stage kinetic screening and later-stage thermodynamic confirmation.[1][7]

Kinetic Solubility: High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a small amount of a concentrated organic stock (typically DMSO) is added to an aqueous buffer and precipitates.[1][8] It is a non-equilibrium measurement that is rapid and well-suited for screening large numbers of compounds in early discovery.[7][9] The rationale behind this method is to quickly flag compounds that are likely to have solubility issues before investing significant resources.

This protocol is designed to measure the precipitation of the test compound by detecting scattered light.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well plate. This maintains a low final DMSO concentration (e.g., 1%).

-

Incubation: Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C).[9]

-

Measurement: Measure the turbidity of each well using a laser nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the background (buffer with 1% DMSO).

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid phase.[4][10] This is the true measure of a compound's solubility and is critical for lead optimization and formulation development.[1][4][10] The most common method for determining thermodynamic solubility is the shake-flask method.[11]

This protocol ensures that equilibrium is reached between the solid compound and the solution.

-

Compound Dispensing: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[10] The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.[11]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[10]

-

Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[9][10][12]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).

-

Analytical Determination: Quantify the concentration of the dissolved compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve prepared from a known concentration of the compound.[4][12]

The logical flow from initial screening to definitive measurement is crucial for efficient resource allocation in a research setting.

Caption: Experimental workflow for solubility assessment.

Key Factors Influencing the Solubility of this compound

The solubility of an organic molecule is not an immutable constant but is influenced by a variety of physicochemical and environmental factors.[2][3][13]

-

pH and pKa: The ionization state of a molecule is a primary driver of its aqueous solubility. While this compound does not possess strongly acidic or basic functional groups, the pyrimidine nitrogens are weakly basic. Therefore, its solubility is expected to be higher at acidic pH values where protonation can occur, leading to a more polar, charged species. It is crucial to measure solubility across a range of pH values (e.g., pH 2.0, 5.0, and 7.4) to simulate different physiological environments.[4][14]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[2] Performing solubility experiments at both ambient temperature (25°C) and physiological temperature (37°C) is recommended to understand its behavior under relevant conditions.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid compound can significantly impact its solubility. Amorphous forms are generally more soluble, albeit less stable, than their crystalline counterparts. Particle size also plays a role; smaller particles have a larger surface area-to-volume ratio, which can increase the dissolution rate.[2][13][15]

-

Solvent Composition: The use of co-solvents or surfactants in the dissolution medium can enhance the solubility of poorly soluble drugs.[14] While initial screening is done in aqueous buffers, later formulation studies may explore these options to improve drug delivery.

Conclusion and Future Directions

This guide has outlined a rigorous, experimentally-grounded framework for determining the kinetic and thermodynamic solubility of this compound. By following these self-validating protocols, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug discovery and development process. The causality behind each experimental step—from the choice of assay type to the specific conditions for equilibration and analysis—is designed to ensure scientific integrity.

The logical next steps for a compound like this would be to perform these experiments across a physiologically relevant pH range, investigate its stability in the dissolution media, and characterize its solid-state properties. This comprehensive solubility profile will be instrumental in guiding subsequent medicinal chemistry efforts, designing appropriate formulations, and ultimately, unlocking the therapeutic potential of this and related chemical scaffolds.

References

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5559.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Kumar, S., & Singh, A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8).

-

PubChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]

-

Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.

-

PubChem. (n.d.). 5-Bromopyrimidine-2-carbonitrile. Retrieved from [Link]

-

PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(5-Bromo-2-pyridinyl)methoxy]benzonitrile. Retrieved from [Link]

Sources